Cas no 2229322-97-6 (2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol)

2-Amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol is a pyridine derivative featuring a chiral amino alcohol moiety, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of dimethoxy substituents on the pyridine ring enhances its electron-rich character, facilitating selective functionalization. The compound’s bifunctional structure (amine and hydroxyl groups) allows for versatile reactivity, including use as a ligand in asymmetric catalysis or as a building block for bioactive molecules. Its well-defined stereochemistry is advantageous for applications requiring enantioselective synthesis. High purity and stability under standard conditions further contribute to its utility in research and industrial settings.
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol structure
2229322-97-6 structure
Product name:2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
CAS No:2229322-97-6
MF:C10H16N2O3
Molecular Weight:212.245642662048
CID:6553412
PubChem ID:165722792

2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
    • 2229322-97-6
    • EN300-1824461
    • インチ: 1S/C10H16N2O3/c1-10(11,6-13)9-7(14-2)4-12-5-8(9)15-3/h4-5,13H,6,11H2,1-3H3
    • InChIKey: DTWZEQSOGNBREE-UHFFFAOYSA-N
    • SMILES: OCC(C)(C1C(=CN=CC=1OC)OC)N

計算された属性

  • 精确分子量: 212.11609238g/mol
  • 同位素质量: 212.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • XLogP3: -0.8

2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1824461-0.1g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
0.1g
$1031.0 2023-09-19
Enamine
EN300-1824461-10.0g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
10g
$5037.0 2023-06-01
Enamine
EN300-1824461-2.5g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
2.5g
$2295.0 2023-09-19
Enamine
EN300-1824461-5.0g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
5g
$3396.0 2023-06-01
Enamine
EN300-1824461-0.05g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
0.05g
$983.0 2023-09-19
Enamine
EN300-1824461-1.0g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
1g
$1172.0 2023-06-01
Enamine
EN300-1824461-1g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
1g
$1172.0 2023-09-19
Enamine
EN300-1824461-5g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
5g
$3396.0 2023-09-19
Enamine
EN300-1824461-0.25g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
0.25g
$1078.0 2023-09-19
Enamine
EN300-1824461-0.5g
2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol
2229322-97-6
0.5g
$1124.0 2023-09-19

2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol 関連文献

2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-olに関する追加情報

Research Brief on 2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol (CAS: 2229322-97-6): Recent Advances and Applications

The compound 2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol (CAS: 2229322-97-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its pyridine core with dimethoxy substitutions, has demonstrated promising potential in medicinal chemistry applications, particularly as a building block for drug discovery and as a ligand in asymmetric synthesis.

Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the synthetic utility of this compound in developing novel kinase inhibitors. The 3,5-dimethoxypyridine moiety appears to contribute to enhanced binding affinity with ATP-binding pockets, while the amino alcohol functionality provides opportunities for structural diversification. Molecular docking simulations suggest this scaffold may be particularly effective in targeting CDK and MAPK family kinases, with potential applications in oncology therapeutics.

In synthetic chemistry applications, researchers at MIT (2024) have demonstrated the effectiveness of 2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol as a chiral auxiliary in asymmetric aldol reactions. The compound's rigid pyridine core and hydrogen bonding capabilities enable high enantioselectivity (up to 98% ee) in the formation of carbon-carbon bonds, making it valuable for the synthesis of complex natural products and pharmaceutical intermediates.

Pharmacokinetic studies conducted by Pfizer's research team (2023) have investigated derivatives of this compound for improved blood-brain barrier penetration. The dimethoxy groups appear to modulate lipophilicity while maintaining aqueous solubility, addressing a common challenge in CNS drug development. Early-stage animal models show promising results for potential application in neurodegenerative disease treatments.

From a safety and toxicology perspective, recent preclinical evaluations (Nature Chemical Biology, 2024) indicate that the core structure demonstrates favorable metabolic stability and low cytotoxicity profiles. However, researchers note that the specific pharmacological effects are highly dependent on the nature of subsequent derivatizations, warranting careful structure-activity relationship studies for therapeutic applications.

The current industrial production of 2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol has seen significant optimization, with new catalytic asymmetric synthesis routes achieving >90% yield and excellent enantiopurity (Organic Process Research & Development, 2023). These advances in manufacturing processes are expected to facilitate broader adoption of this versatile building block in both academic and industrial settings.

Future research directions highlighted in recent reviews include exploration of this scaffold in PROTAC design, development of fluorescence-labeled derivatives for cellular imaging, and investigation of its metal-chelating properties for catalytic applications. The compound's structural features and demonstrated versatility suggest it will remain an important focus of chemical biology research in coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd